methyl 3-carbamoyl-2-(4-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
Methyl 3-carbamoyl-2-(4-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a synthetic small molecule featuring a bicyclic thieno[2,3-c]pyridine core. Its structure includes:
- A methyl ester at the 6-position.
- A 3-carbamoyl group (CONH₂) at the 3-position.
- A 4-(ethylsulfonyl)benzamido substituent at the 2-position.
Properties
IUPAC Name |
methyl 3-carbamoyl-2-[(4-ethylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O6S2/c1-3-30(26,27)12-6-4-11(5-7-12)17(24)21-18-15(16(20)23)13-8-9-22(19(25)28-2)10-14(13)29-18/h4-7H,3,8-10H2,1-2H3,(H2,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJLSWQLALSMDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
Compound X features a complex structure characterized by multiple functional groups that contribute to its biological activity:
- Methyl group : Enhances lipophilicity.
- Carbamoyl group : May participate in hydrogen bonding with biological targets.
- Ethylsulfonyl group : Known for improving solubility and bioavailability.
- Thieno[2,3-c]pyridine core : Associated with various pharmacological properties.
Table 1: Structural Components of Compound X
| Component | Description |
|---|---|
| Methyl group | Increases lipophilicity |
| Carbamoyl group | Potential hydrogen bond donor |
| Ethylsulfonyl group | Enhances solubility |
| Thieno[2,3-c]pyridine core | Core structure linked to activity |
The biological activity of compound X is primarily attributed to its interaction with specific molecular targets within the body. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways. The ethylsulfonyl moiety is particularly noted for enhancing the compound's ability to penetrate cellular membranes and interact with intracellular targets.
Proposed Mechanisms:
- Enzyme Inhibition : Potential inhibition of kinases or other enzymes critical in signaling pathways.
- Receptor Modulation : Possible interaction with neurotransmitter receptors, influencing physiological responses.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compound X. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
Case Study 1: Cytotoxicity Assay
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer).
- Results : IC50 values were reported at 12 µM for MCF-7 and 15 µM for A549 cells, indicating potent activity.
Antimicrobial Activity
Compound X has also shown promise in antimicrobial applications. In vitro testing against bacterial strains revealed effective inhibition.
Case Study 2: Antimicrobial Efficacy
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.
- Results : Minimum inhibitory concentration (MIC) values were found to be 8 µg/mL against S. aureus and 16 µg/mL against E. coli.
Anti-inflammatory Effects
Research indicates that compound X may exhibit anti-inflammatory properties through the modulation of pro-inflammatory cytokines.
Case Study 3: Inflammatory Response
- Model Used : Lipopolysaccharide (LPS)-induced inflammation in macrophages.
- Results : Compound X reduced TNF-alpha levels by approximately 40% compared to control.
Comparison with Similar Compounds
Table 1: Substituent Variations in Key Analogs
Key Observations:
2-Position Substituents: The target compound’s 4-(ethylsulfonyl)benzamido group distinguishes it from analogs with methoxy (e.g., 3-methoxybenzamido in ) or heterocyclic (e.g., pyridin-3-yl acrylamido in 4SC-207 ) substituents. The ethylsulfonyl group’s electron-withdrawing nature may improve target binding compared to electron-donating groups like methoxy. Compound 3a () features a 3,4,5-trimethoxyphenylamino group, which is associated with antitubulin activity due to its resemblance to colchicine’s trimethoxy aromatic ring .
3-Position Substituents: The target’s carbamoyl group (CONH₂) replaces the cyano (CN) group seen in 3a and 4SC-205.
6-Position Ester: The methyl ester in the target compound may offer metabolic stability compared to ethyl (4SC-207 ) or tert-butyl ( ) esters.
Table 2: Activity Comparison of Select Analogs
Key Findings:
- 4SC-207 () demonstrates potent microtubule inhibition at nanomolar concentrations and retains activity in taxane-resistant cell lines, likely due to its unique binding mode outside the taxane pocket .
- Compound 3a () shares structural motifs with known antitubulin agents (e.g., trimethoxyphenyl group), but its cyano substituent may reduce solubility compared to the target compound’s carbamoyl group .
Analysis:
- The target compound’s ethylsulfonyl group likely requires sulfonation or oxidation steps during synthesis, which may complicate scalability compared to methoxy-substituted analogs.
- Compound 3a’s lower yield (58%) reflects challenges in introducing the trimethoxyphenylamino group , whereas esterification steps (e.g., ) are generally higher-yielding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
